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Sucrose13c12

Cat. No.: B12061353
M. Wt: 354.21 g/mol
InChI Key: CZMRCDWAGMRECN-UHSKIMHLSA-N
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Description

Rationale for the Application of Sucrose-[U-13C12] as a Carbon Tracer

Sucrose (B13894), a disaccharide composed of glucose and fructose (B13574), holds a central position in the metabolism of many organisms, particularly plants. It is the primary product of photosynthesis in many plant species and serves as the main form of carbon transport from the photosynthetically active "source" tissues (like mature leaves) to the non-photosynthetic "sink" tissues (such as roots, fruits, and developing leaves) that require energy and carbon skeletons for growth and storage. nih.govcopernicus.org This pivotal role makes sucrose an ideal tracer for studying carbon allocation and partitioning within plants. nih.gov

The designation "[U-13C12]" signifies that the sucrose molecule is uniformly labeled, meaning all twelve of its carbon atoms are the ¹³C isotope. This is a critical feature for several reasons. Firstly, it allows researchers to track the entire carbon backbone of the sucrose molecule as it is metabolized. If only a single carbon atom were labeled, its path could be lost through decarboxylation reactions. With uniform labeling, the fate of all carbon atoms can be followed, providing a more complete picture of carbon utilization.

Secondly, uniform labeling is particularly advantageous for metabolic flux analysis (MFA). By analyzing the patterns of ¹³C incorporation into downstream metabolites, researchers can deduce the relative activities of different metabolic pathways. For example, the way in which the twelve labeled carbons of sucrose are distributed in amino acids or organic acids can reveal the contributions of glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle to their synthesis.

Historical Context and Evolution of 13C Isotope Studies in Biochemistry

The use of isotopes as tracers in biological research dates back to the early 20th century. The pioneering work of scientists like Rudolf Schoenheimer in the 1930s, using stable isotopes of nitrogen (¹⁵N) and deuterium (B1214612) (²H), revolutionized our understanding of metabolism by demonstrating the dynamic state of body constituents. nih.govmmpc.org These early studies laid the conceptual groundwork for modern metabolic tracing.

The application of ¹³C as a tracer gained momentum with the development of sensitive analytical instrumentation, particularly mass spectrometry. nih.gov Early mass spectrometers, developed by Nobel laureates J.J. Thomson and F.W. Aston, were instrumental in the discovery and quantification of isotopes. nih.gov Over the decades, advancements in mass spectrometry, including the development of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), have dramatically increased the sensitivity and scope of ¹³C-based metabolic studies. nih.govpnas.org

The advent of nuclear magnetic resonance (NMR) spectroscopy provided another powerful tool for ¹³C analysis. researchgate.netnih.govnih.gov ¹³C-NMR is unique in its ability to provide positional information about the labeled atoms within a molecule without the need for degradation, offering detailed insights into metabolic pathways and intramolecular rearrangements. frontiersin.orgresearchgate.netresearchgate.net The continuous evolution of both MS and NMR technologies has transformed ¹³C isotope studies from a specialized technique to a cornerstone of modern biochemistry and systems biology, enabling detailed investigations into the metabolism of everything from microbes to humans. nih.govpnas.org

Detailed Research Findings

Studies utilizing Sucrose-[U-13C12] have provided significant insights into plant carbon metabolism. For example, in Arabidopsis thaliana, feeding experiments with uniformly labeled ¹³C-sucrose have been used to trace carbon utilization in sink and source leaves. These studies have revealed how carbon from sucrose is partitioned into various metabolic pathways, including the synthesis of amino acids and organic acids, and how this partitioning changes as leaves transition from being carbon sinks to carbon sources. nih.govnih.gov

One study on Arabidopsis rosettes demonstrated that after a 4-hour feeding period with ¹³C-sucrose, the ¹³C enrichment in the total sucrose pool of individual plants varied, highlighting differences in uptake and metabolism among plants. nih.gov The data also showed that carbon from sucrose was differentially utilized in sink versus source leaves. For instance, sink leaves showed a higher partitioning of carbon from ¹³C-sucrose into amino acid and organic acid pools compared to source leaves. nih.gov

The following interactive table presents hypothetical data based on typical findings from such experiments, illustrating the differential enrichment of various metabolites in sink and source leaves after feeding with Sucrose-[U-13C12].

Table 1: Relative ¹³C Enrichment of Metabolites in Sink and Source Leaves of Arabidopsis thaliana after Feeding with Sucrose-[U-13C12]
MetaboliteRelative ¹³C Enrichment in Sink Leaves (%)Relative ¹³C Enrichment in Source Leaves (%)
Glucose8570
Fructose8872
Malate6545
Citrate5838
Glutamate7250
Proline6848

These findings underscore the power of Sucrose-[U-13C12] as a tool to quantitatively assess the metabolic fate of transported carbon and to understand the complex regulatory mechanisms that govern source-sink relationships in plants.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O11 B12061353 Sucrose13c12

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H22O11

Molecular Weight

354.21 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]oxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-3,4,5-triol

InChI

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1

InChI Key

CZMRCDWAGMRECN-UHSKIMHLSA-N

Isomeric SMILES

[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@H]([13C@H](O1)O[13C@]2([13C@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O)[13CH2]O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O

Origin of Product

United States

Synthesis and Isotopic Labeling Strategies for Sucrose U 13c12

Enzymatic Synthesis Approaches for Directed Isotopic Enrichment

Enzymatic synthesis offers a highly controlled, cell-free environment for producing isotopically labeled compounds. This approach leverages the high specificity of enzymes to catalyze reactions with precise stereochemical and regiochemical outcomes, which are often difficult to achieve through traditional chemical synthesis.

A key enzyme in the synthesis of sucrose (B13894) is sucrose synthase (SuSy, EC 2.4.1.13), which catalyzes the reversible reaction between a nucleoside diphosphate (B83284) glucose (NDP-glucose) and fructose (B13574) to yield sucrose and a nucleoside diphosphate (NDP). isotope.com For the production of Sucrose-[U-13C12], this reaction would utilize fully labeled precursors: UDP-[U-13C6]glucose and [U-13C6]fructose.

Research has demonstrated the successful use of recombinant sucrose synthase, often expressed in host systems like Escherichia coli, for this purpose. isotope.com For instance, recombinant mung bean sucrose synthase has been used to produce asymmetrically labeled sucrose with a high recovery rate of approximately 80%. By providing both the glucose and fructose moieties in their uniformly 13C-labeled forms, this enzymatic system can be directed to synthesize fully labeled Sucrose-[U-13C12].

The efficiency of the sucrose synthase reaction is dependent on several factors, including the source of the enzyme and the reaction conditions.

pH and Temperature Optima: Sucrose synthase activity is highly pH-dependent. The direction of the reaction can be controlled by pH, with sucrose synthesis being favored at pH levels between 7.5 and 9.5, while the reverse reaction (cleavage) is promoted in more acidic conditions (pH 5.5–7.5). isotope.com Enzymes from different sources also exhibit varying temperature optima; for example, SuSy from the green alga Micractinium conductrix has an optimal temperature of 60°C, while some bacterial SuSy enzymes can function at temperatures as high as 80°C. isotope.comisotope.com

Nucleotide Specificity: The choice of the nucleoside diphosphate is crucial. Plant-based sucrose synthases typically show a preference for Uridine Diphosphate (UDP). isotope.com In contrast, many prokaryotic SuSy enzymes, such as those from Acidithiobacillus caldus and Nitrosomonas europaea, display a clear preference for Adenosine Diphosphate (ADP). isotope.com This specificity influences the choice of the labeled precursor (e.g., UDP-[U-13C6]glucose vs. ADP-[U-13C6]glucose).

Enzyme Stability and Activity: The stability of the recombinant enzyme is a key consideration for achieving high yields. Research has shown that some bacterial SuSy enzymes possess high thermostability and can exhibit very high specific activities, reaching up to 125 U/mg. isotope.com Furthermore, the addition of sucrose itself can sometimes act as a stabilizing agent, enhancing enzyme activity at certain temperatures. isotope.com

Biosynthetic Production Methodologies

Biosynthetic production involves using living systems, such as plants, algae, or microorganisms, to naturally produce sucrose from a labeled carbon source. This method is fundamental to metabolic flux analysis, where researchers trace carbon flow through metabolic pathways. ckisotopes.com

The core principle of biosynthetic production is to provide a cultured system with a uniformly labeled carbon source, most commonly [U-13C]glucose. entegris.com This labeled glucose is taken up by the cells and enters central carbon metabolism, including glycolysis and the pentose (B10789219) phosphate (B84403) pathway. fujifilm.com Subsequent biosynthetic pathways utilize the labeled carbon backbone to produce a wide array of metabolites, including the building blocks of sucrose.

In sucrose-producing organisms (like sugar cane or sugar beet cells), the labeled glucose is converted into UDP-glucose and fructose, which are then combined to form sucrose. By ensuring that [U-13C]glucose is the sole or primary carbon source, the resulting sucrose becomes uniformly labeled with 13C atoms. This in vivo labeling strategy has been widely applied in metabolic studies to assess pathway activity in various biological models. entegris.com

Achieving high isotopic enrichment and purity in biosynthetically produced Sucrose-[U-13C12] requires careful control over the labeling process.

Isotopic Dilution: A primary challenge is to prevent the dilution of the 13C label by endogenous, unlabeled (12C) carbon sources within the cell. To achieve uniform labeling, the [U-13C]glucose precursor must be supplied in a way that minimizes the cell's reliance on any internal carbon stores.

Metabolic Equilibrium: Sufficient time must be allowed for the isotopic label to fully incorporate throughout the relevant metabolic pools and reach a steady state. Studies involving the infusion of 13C-labeled glucose have shown that it can take several hours for the label to equilibrate in downstream products, such as expired CO2 in whole-body metabolism studies. sigmaaldrich.com Incomplete labeling can result in a mixture of different isotopologues rather than a pure, uniformly labeled product.

Purification: Following the incubation period, the Sucrose-[U-13C12] must be extracted from the cultured system (e.g., plant tissue, cell media) and purified from other metabolites, cellular components, and any remaining unlabeled precursors.

Commercial Availability and Purity Standards of Sucrose-[U-13C12] for Research

Sucrose-[U-13C12] is commercially available from specialized chemical suppliers that produce stable isotope-labeled compounds for research purposes. isotope.comomicronbio.com These products are essential for use as internal standards in mass spectrometry, as tracers in metabolomics research, and for biomolecular NMR applications. isotope.comfujifilm.comscbt.com The purity of these compounds is critical for experimental accuracy and is typically defined by two main parameters: isotopic purity and chemical purity.

Isotopic Purity: This specifies the percentage of molecules in which all twelve carbon atoms are the 13C isotope. Commercial suppliers typically offer Sucrose-[U-13C12] with high isotopic enrichment, often 98% to 99 atom % 13C. isotope.com

Chemical Purity: This refers to the percentage of the material that is chemically sucrose, irrespective of its isotopic composition. High-purity grades for research are generally ≥98% or 99% pure, as determined by methods like quantitative NMR or chromatography. isotope.com

The table below summarizes the typical specifications for research-grade Sucrose-[U-13C12] available from major suppliers.

Interactive Data Table: Commercial Purity Standards for Sucrose-[U-13C12]

Supplier Product Name Isotopic Purity (atom % 13C) Chemical Purity CAS Number Reference
Sigma-AldrichSucrose-13C1299%99% (CP)1217464-95-3 entegris.com
Cambridge Isotope LabsD-Sucrose (13C12)98%98%41055-68-9 isotope.com
Omicron Biochemicals[UL-13C12]sucroseNot specified, but implied highNot specified57-50-1 (unlabeled)
Santa Cruz Biotechnology[UL-13C12]sucroseNot specifiedNot specified41055-68-9

Analytical Methodologies for Sucrose U 13c12 and Its Metabolites

Isotope Ratio Mass Spectrometry (IRMS) for Bulk and Compound-Specific Analysis

Determination of Whole-Molecule ¹³C/¹²C Ratios

In metabolic studies, analyzing the baseline breath δ¹³CO₂ can serve as a noninvasive biomarker for the consumption of added sugars, as diets high in sucrose (B13894) from C4 plants significantly increase the natural ¹³C abundance in exhaled breath. nih.gov IRMS instruments are generally equipped with a triple collector to simultaneously measure the ion beams for m/z 44, 45, and 46, which correspond to the different isotopologues of CO₂ produced from the combustion of the sample. oiv.int

Table 1: Research Findings on δ¹³C Values of Sugars Using IRMS

Sample Type Analytical Focus Key Finding Reference(s)
Pineapple Juices Difference between δ¹³C of sucrose, glucose, and fructose (B13574) Systematic differences were found: δ¹³C(fructose) - δ¹³C(glucose) = -0.6 ± 0.6‰. nih.govacs.org
Honey Method validation for detecting adulteration The reproducibility standard deviation (RSDR) for δ¹³C values of monosaccharides varied between 0.8% and 1.8%. nih.gov

Compound-Specific Isotope Analysis (CSIA) for Precursor-Product Relationships

Compound-Specific Isotope Analysis (CSIA) extends the capability of IRMS by coupling it with a separation technique, typically gas or liquid chromatography (GC-IRMS or LC-IRMS). nih.govfrtr.gov This allows for the determination of ¹³C/¹²C ratios for individual compounds within a complex mixture. microbe.com

When Sucrose-[U-¹³C12] is metabolized, it is first hydrolyzed by the enzyme sucrase into its constituent monosaccharides: ¹³C-glucose and ¹³C-fructose. metsol.com CSIA can be used to analyze these products separately, providing a clear link back to the ¹³C-labeled sucrose precursor. This technique is invaluable for tracing metabolic pathways and confirming the specific origin of metabolites. itrcweb.org The principle behind CSIA is that chemical and biological processes can cause isotope fractionation, where bonds involving the lighter isotope (¹²C) react slightly faster than those with the heavier isotope (¹³C). microbe.com By measuring the isotopic signature of the parent compound (sucrose) and its daughter products (glucose, fructose), researchers can gain conclusive evidence of metabolic transformation. microbe.com

Measurement of ¹³CO₂ Enrichment in Exhaled Breath in Experimental Models

The ¹³C-Sucrose Breath Test (¹³C-SBT) is a non-invasive diagnostic tool used to assess the digestive and absorptive capacity of the small intestine, specifically the activity of the sucrase enzyme. metsol.comnih.gov In this test, a subject ingests a dose of ¹³C-labeled sucrose. The sucrose is broken down by sucrase in the small intestine into ¹³C-glucose and ¹³C-fructose, which are then absorbed and metabolized. This metabolic process releases ¹³CO₂ which is transported to the lungs and expelled in the breath. metsol.com

The rate and extent of ¹³CO₂ exhalation are measured over time using IRMS. frontiersin.org A significant increase in exhaled ¹³CO₂ indicates normal sucrase function. Conversely, a reduced or absent ¹³CO₂ peak suggests sucrase deficiency or malabsorption. nih.gov Studies have shown that a small dose (e.g., 25-50 mg) of highly enriched Sucrose-[U-¹³C12] can provide comparable breath test results to a much larger dose (e.g., 20 g) of naturally enriched sucrose, making the test more practical and efficient. frontiersin.org

Table 3: Example Data from a ¹³C-Sucrose Breath Test Study

Parameter Control (50 mg U-¹³C-Sucrose) With Sucrase Inhibitor (Reducose) Significance Reference
cPDR90 (%)* 25.1 (± 5.8) 5.3 (± 3.1) Significant reduction (p < 0.05) frontiersin.org
Tmax (min)** 62.5 (± 9.7) 86.7 (± 19.7) Significant delay (p < 0.05) frontiersin.org
AUC (cum. PDR)*** 28.5 (± 6.3) 6.0 (± 3.6) Significant reduction (p < 0.05) frontiersin.org

*cPDR90: Cumulative Percentage of Dose Recovered at 90 minutes. **Tmax: Time to maximum rate of ¹³CO₂ exhalation. ***AUC: Area Under the Curve of the dose recovery.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotope Information

While IRMS provides information on bulk or compound-specific isotope ratios, Nuclear Magnetic Resonance (NMR) spectroscopy offers the unique ability to determine the position of isotopic labels within a molecule.

¹³C-NMR for Site-Specific Isotope Enrichment Determination

¹³C-NMR spectroscopy is a direct method for determining the site-specific enrichment of ¹³C isotopes within the sucrose molecule. nih.gov Because Sucrose-[U-¹³C12] has every carbon atom as ¹³C, its ¹³C-NMR spectrum is distinct from that of unlabeled sucrose. Each of the 12 carbon atoms in the sucrose molecule gives a unique signal in the ¹³C-NMR spectrum, and their chemical shifts can be precisely assigned. researchgate.net

This technique allows researchers to track how different parts of the sucrose molecule are metabolized. For example, by analyzing the ¹³C enrichment at each carbon position in metabolites like glucose or lactate, one can deduce the specific metabolic pathways that were active. Recent advancements in ¹³C-NMR have enabled the determination of intramolecular ¹³C/¹²C ratios with high precision, revealing subtle isotopic differences between the glucosyl and fructosyl moieties of sucrose from different plant origins (C3, C4, and CAM). nih.gov

Table 4: Assigned ¹³C Chemical Shifts for Sucrose in D₂O

Carbon Atom Chemical Shift (ppm) Carbon Atom Chemical Shift (ppm)
G-1 92.9 F-1 63.2
G-2 72.0 F-2 104.5
G-3 73.4 F-3 77.4
G-4 70.2 F-4 74.8
G-5 73.2 F-5 82.2
G-6 61.2 F-6 62.7

(G = Glucosyl unit, F = Fructosyl unit. Data adapted from various spectroscopic sources). researchgate.net

Multi-Dimensional NMR Techniques for Structural Elucidation

Multi-dimensional NMR techniques are essential for the complete structural analysis and unambiguous assignment of signals in complex molecules like sucrose. wikipedia.org These experiments reveal correlations between different nuclei, providing information about bonding and spatial proximity.

COSY (Correlation Spectroscopy): This homonuclear 2D experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. It is used to trace the connectivity of protons within the glucose and fructose rings of sucrose. wikipedia.org

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct neighbors, revealing all protons within a single spin system. Since the glucose and fructose units in sucrose are separate spin systems, a TOCSY experiment can differentiate all the protons belonging to the glucose residue from those belonging to the fructose residue. southampton.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This is a 2D heteronuclear experiment that correlates the chemical shifts of protons directly bonded to a heteronucleus, such as ¹³C. wikipedia.org The HSQC spectrum of Sucrose-[U-¹³C12] displays a peak for each C-H bond, with coordinates corresponding to the ¹H and ¹³C chemical shifts, providing definitive assignment of each carbon and its attached proton. hmdb.caresearchgate.net

These advanced NMR methods are indispensable for validating the structure of isotopically labeled sucrose and for detailed studies of its interaction with other molecules and its transformation in biological systems. unimo.it

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) and its high-resolution counterpart, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS), are cornerstone analytical platforms for the study of isotopically labeled compounds like Sucrose-[U-13C12]. These methods offer high sensitivity, specificity, and the ability to quantify the tracer and its metabolic products in complex biological matrices. chapman.edu

Quantitative Analysis of Sucrose-[U-13C12] and Downstream Metabolites

LC-MS/MS provides a robust and sensitive method for the precise quantification of Sucrose-[U-13C12] in biological samples such as plasma, blood, and tissue homogenates. chapman.edu This technique is a powerful alternative to methods using radiolabeled tracers (e.g., 14C-sucrose), avoiding the need for special handling and licensing. chapman.edu A key advantage is its specificity; chromatographic separation prior to mass analysis ensures that the measured signal is unequivocally from the target analyte, minimizing interference from impurities. chapman.edu

In a typical UPLC-MS/MS method, chromatographic separation is often achieved using columns designed for polar compounds, such as those with amide-based chemistry (e.g., ACQUITY UPLC BEH Amide). The mass spectrometer is then optimized for the specific mass-to-charge ratio (m/z) transitions of the labeled sucrose and its internal standard. For example, in one study, the m/z transition of 353→92 was selected for [13C12]sucrose, while 347→89 was used for the internal standard, [13C6]sucrose. chapman.edu This level of specificity allows for accurate quantification even in the presence of naturally occurring unlabeled sucrose. chapman.edu

The utility of this approach extends to tracing the metabolic fate of the 13C label. After administering Sucrose-[U-13C12], its breakdown products can be tracked and quantified. For example, in plant metabolomics, after feeding [U-13C]-fructose, extracts can be treated with invertase to break down sucrose into its glucose and fructose moieties. LC-MS/MS can then determine the 13C-labeling in these resulting monosaccharides, providing insights into cytosolic pools of glucose 6-phosphate (G6P) and fructose 6-phosphate (F6P). nih.govunt.edu

Below is a table summarizing typical parameters used in an LC-MS/MS method developed for the quantification of [13C12]sucrose.

ParameterValue/DescriptionSource
Analyte [13C12]Sucrose chapman.edu
Internal Standard (IS) [13C6]Sucrose chapman.edu
Ionization Mode Electrospray Ionization (ESI), Negative Ion Detection chapman.edu
MS/MS Transition (Analyte) m/z 353 → 92 chapman.edu
MS/MS Transition (IS) m/z 347 → 89 chapman.edu
Biological Matrices Plasma, Blood, Brain chapman.edu
Key Application Measurement of blood-brain barrier permeability chapman.edu

Application in Stable Isotope-Resolved Metabolomics (SIRM)

Stable Isotope-Resolved Metabolomics (SIRM) is a powerful approach that uses isotopically enriched precursors, such as Sucrose-[U-13C12], to trace metabolic pathways and reconstruct metabolic networks. nih.gov By introducing a 13C-labeled substrate into a biological system, researchers can follow the fate of the carbon atoms as they are incorporated into a wide array of downstream metabolites. nih.govresearchgate.net This provides a dynamic view of metabolic fluxes, which is a significant advantage over traditional metabolomics that only provides a static snapshot of metabolite concentrations. nih.gov

The workflow for a SIRM experiment involves several key steps:

Labeling : The biological system (cells, tissues, or whole organisms) is cultured with or administered the 13C-labeled precursor. frontiersin.org

Extraction : Metabolites are extracted from the samples at various time points. frontiersin.org

Analysis : The extracts are analyzed using high-resolution analytical platforms, primarily LC-MS and NMR, to determine the number of 13C atoms (isotopologues) and their positions (isotopomers) in each metabolite. nih.gov

Data Analysis : The resulting data is processed to identify labeled compounds and quantify the extent of label incorporation, revealing active metabolic pathways. frontiersin.orgnih.gov

SIRM is particularly valuable in cancer research, where metabolic reprogramming is a known hallmark. nih.gov By tracing the carbons from a labeled nutrient, scientists can understand how cancer cells rewire their metabolism to support proliferation and survival. nih.govresearchgate.net For instance, while many studies use [U-13C]-glucose, the same principles apply to using Sucrose-[U-13C12], which would be enzymatically cleaved into 13C-glucose and 13C-fructose before entering central carbon metabolism. This allows for the detailed mapping of pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle. frontiersin.org The dynamic information gained from SIRM studies provides crucial insights into pathway activities that cannot be obtained from steady-state metabolite levels alone. nih.gov

Rigorous Quality Control and Data Interpretation Practices in Isotopic Analysis

A critical aspect of data interpretation is the correction for naturally occurring isotopes. nih.gov Carbon, for example, has a natural abundance of approximately 1.1% 13C. This background level must be mathematically subtracted from the measured isotope labeling patterns to accurately determine the enrichment derived from the administered tracer. nih.gov The resulting corrected data is often presented as a Mass Distribution Vector (MDV), which shows the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.) for a given metabolite. nih.gov

Key considerations for robust data interpretation include:

Dynamic Labeling: Isotopic labeling is a dynamic process. Analyzing samples at multiple time points is crucial to understand the kinetics of label incorporation. Single time-point measurements can be misleading, as they may not represent the isotopic steady state. nih.gov

Uptake Confirmation: When interpreting a lack of labeling in downstream metabolites, it is essential to first confirm that the isotopic tracer was successfully taken up by the cells or tissue. nih.gov

Use of Unlabeled Controls: Comparing labeled samples to identical, unlabeled control samples is fundamental. This helps to distinguish true labeling from analytical artifacts and background noise. nih.gov

The following table outlines essential practices for quality control and data interpretation in isotopic analysis.

PracticeDescriptionImportanceSource
Natural Abundance Correction Mathematical correction for the presence of naturally occurring heavy isotopes (e.g., 1.1% for 13C).Ensures that the measured labeling reflects only the incorporation from the isotopic tracer. nih.gov
Time-Course Experiments Collecting samples at multiple time points after tracer administration.Captures the dynamics of label incorporation and helps determine when isotopic steady state is reached. nih.gov
Analysis of Unlabeled Controls Running parallel experiments with an identical, unlabeled compound.Helps identify background signals and artifacts, ensuring that detected labeled peaks are genuine. nih.gov
Confirmation of Tracer Uptake Measuring the intracellular concentration of the isotopic tracer itself.Verifies that the tracer entered the biological system, which is a prerequisite for its metabolism. nih.gov
Integration with Flux Analysis Using labeling data as input for computational models (e.g., 13C-MFA).Moves beyond qualitative pathway tracing to the quantitative determination of metabolic fluxes. nih.gov

Applications of Sucrose U 13c12 in Plant Carbon Metabolism and Allocation Studies

Tracing Carbon Assimilation, Transport, and Partitioning Pathways

The journey of carbon through a plant, from photosynthetic source tissues to non-photosynthetic sink tissues, is a primary determinant of plant growth and productivity. nih.govnih.gov By introducing Sucrose-[U-13C12] or by allowing plants to fix ¹³CO₂, researchers can follow the movement of labeled carbon atoms, thereby mapping the intricate pathways of carbon assimilation, its transport through the phloem, and its partitioning among various competing sinks. conicet.gov.arnih.gov

Phloem loading is the process of transferring sugars, primarily sucrose (B13894), from photosynthetic mesophyll cells into the sieve element-companion cell (SE-CC) complex of the phloem for long-distance transport. rseco.orgnih.gov Conversely, phloem unloading is the release of these sugars in sink tissues like roots, fruits, and seeds. nih.govnih.gov These processes can occur via two main routes: the symplastic pathway through plasmodesmata or the apoplastic pathway, which involves transport across cell membranes mediated by specific transporter proteins. nih.govresearchgate.net

The use of ¹³C-labeled sucrose has been instrumental in dissecting these mechanisms. For instance, studies have utilized ¹³C sucrose uptake kinetics to characterize the function of sucrose transporters. In one study, co-expression of the sucrose transporter SUC2 with a regulatory protein in yeast demonstrated a significant decrease in the Michaelis constant (Kₘ) for ¹³C-labeled sucrose, indicating a higher affinity and more efficient transport. nih.gov This type of detailed kinetic analysis, made possible by isotopic labeling, is crucial for understanding the regulation of phloem loading. nih.gov The mechanism involves sucrose being actively pumped into the companion cell by a proton/sucrose co-transporter, a process that requires energy. nih.govsavemyexams.com Similarly, tracing the movement of ¹³C from labeled sucrose helps identify the pathways and rates of unloading in various sink tissues, revealing how sinks acquire the carbon necessary for their growth and storage functions. researchgate.netsavemyexams.com

The distribution of photoassimilates from source leaves to various sink organs is a highly regulated process that dictates plant architecture and yield. frontiersin.org Source-sink dynamics are complex, as multiple sinks often compete for the available carbon resources. nih.gov Pulse-chase experiments using ¹³CO₂ are a key technique for studying this allocation. In these experiments, a plant is briefly exposed to ¹³CO₂, and the subsequent movement of the ¹³C-labeled photoassimilates, primarily sucrose, is tracked throughout the plant over time.

Research in hybrid aspen trees using ¹³CO₂ pulse labeling revealed how genetic modifications affecting sucrose metabolism can alter carbon flow at the whole-plant level. conicet.gov.arnih.gov By measuring ¹³C enrichment in sucrose and other metabolites in leaves, phloem, developing wood, and roots, scientists established that the enzyme sucrose synthase (SUS) plays a pivotal role in carbon allocation to wood. conicet.gov.arnih.gov A reduction in SUS activity not only affected the developing wood but also altered the carbon flow in all analyzed tissues, demonstrating its systemic impact on the tree's carbon economy. conicet.gov.arnih.gov These studies highlight how ¹³C tracing provides a quantitative framework for understanding how carbon is partitioned to support growth in specific tissues and how this partitioning can be influenced by genetic factors. conicet.gov.arnih.govresearchgate.net

Table 1: Research Findings on Carbon Allocation using ¹³C Labeling in Hybrid Aspen

Tissue AnalyzedKey Finding with ¹³C LabelingImplication for Source-Sink Dynamics
PhloemReduced rate of ¹³C incorporation into the sucrose pool in genetically modified lines. conicet.gov.arSuggests that sucrose synthase (SUS) activity influences phloem loading rates from source leaves. conicet.gov.ar
RootsReduced levels of ¹³C-sucrose in roots of one modified line. conicet.gov.arIndicates that carbon import via the phloem to distant sink tissues is affected by SUS activity. conicet.gov.ar
Developing WoodSignificant alterations in ¹³C enrichment in central metabolites. researchgate.netConfirms the central role of SUS in allocating carbon specifically for wood biomass formation. conicet.gov.arnih.gov
Whole PlantAlteration in ¹³C flow observed in all analyzed tissues (leaves, phloem, wood, roots). conicet.gov.arnih.govDemonstrates that modifying sucrose metabolism in a key sink tissue has systemic effects on carbon distribution throughout the plant. nih.gov

Characterization of Intramolecular Isotope Patterns and Enzymatic Fractionation

Beyond simply tracing the bulk movement of carbon, analyzing the distribution of ¹³C within the sucrose molecule itself provides deeper insights into metabolic pathways. nih.govnih.gov This is because enzymatic reactions can discriminate between ¹²C and ¹³C, a phenomenon known as isotopic fractionation. nih.gov This fractionation leads to a non-random, or heterogeneous, distribution of ¹³C among the twelve carbon atoms of the sucrose molecule, creating a unique intramolecular isotope pattern. nih.gov

The specific intramolecular ¹³C pattern of sucrose is a cumulative result of isotopic fractionation occurring at various enzymatic steps in its synthesis and breakdown. nih.govnih.gov For example, enzymes involved in glycolysis and the pentose (B10789219) phosphate (B84403) pathway impart specific isotopic signatures on the precursor molecules used for sucrose synthesis. nih.gov

Key enzymes that directly metabolize sucrose also exhibit isotopic discrimination. Invertases, which hydrolyze sucrose into glucose and fructose (B13574), have been shown to cause a progressive ¹³C enrichment in the remaining sucrose pool. researchgate.net Similarly, sucrose synthase (SUS), which reversibly cleaves sucrose into fructose and UDP-glucose, is another critical point for fractionation. frontiersin.org The activity of these enzymes in sink tissues can modify the isotopic composition of the local sugar pools, influencing the ¹³C signature of downstream metabolites used for processes like respiration or the synthesis of starch and cellulose. nih.govfrontiersin.org Understanding these enzyme-dependent fractionations is fundamental to correctly interpreting the isotopic signals found in various plant tissues and metabolites. nih.gov

C3 Plants: The vast majority of plant species use the C3 pathway, where the enzyme RuBisCO fixes CO₂ directly. illinois.edumonash.edu RuBisCO strongly discriminates against ¹³CO₂, resulting in plant tissues that are significantly depleted in ¹³C compared to the atmosphere. nih.govresearchgate.net

These fundamental differences in initial carbon fixation are inherited by the sucrose produced and transported within the plant. rsc.organu.edu.au Consequently, the ¹³C signature of sucrose is a reliable indicator of the photosynthetic pathway used by the plant, a principle widely applied in food authenticity testing and ecological studies. researchgate.net

Table 2: Comparison of ¹³C Signatures in C3 and C4 Plants

CharacteristicC3 PhotosynthesisC4 Photosynthesis
Primary CO₂-fixing EnzymeRuBisCO (Ribulose-1,5-bisphosphate carboxylase/oxygenase) illinois.eduPEP Carboxylase (Phosphoenolpyruvate carboxylase) nih.gov
Isotopic DiscriminationStrong discrimination against ¹³CO₂ nih.govWeak discrimination against ¹³CO₂ researchgate.net
Typical δ¹³C Value Range-22‰ to -30‰ researchgate.net-8‰ to -13‰ researchgate.net
Resulting Sucrose ¹³C SignatureRelatively depleted in ¹³CRelatively enriched in ¹³C
Example PlantsRice, wheat, soybeans, cowpea illinois.eduMaize, sugarcane, sorghum illinois.edu

Analysis of Sucrose Metabolism in Response to Environmental Stimuli

Plants must constantly adjust their metabolism and carbon allocation strategies in response to changing environmental conditions. researchgate.net Sucrose metabolism is central to these acclimation processes, and ¹³C labeling is a key tool for investigating these responses. nih.gov Environmental stressors such as drought, salinity, or nutrient deficiency can significantly alter source-sink relationships and the transport of sucrose. nih.govnih.gov

Impact of Nutrient Availability (e.g., Nitrogen) on Sucrose Synthesis and Turnover

Nutrient availability, particularly nitrogen, profoundly influences a plant's ability to assimilate carbon and allocate it for growth and storage. Studies using 13C labeling have been instrumental in quantifying these effects.

In essence, nitrogen availability can alter the internal carbon economy of a plant. It can promote the use of sucrose for building new tissues (biomass) rather than for storage. The 13C tracer allows for a detailed accounting of where the photosynthetically fixed carbon is partitioned, revealing that increased nitrogen supply can lead to a faster cycling of carbon through the plant system. researchgate.net

Diel and Seasonal Variations in Sucrose 13C Content and Carbon Flux

The carbon isotopic composition of plant metabolites, including sucrose, is not static. It fluctuates in response to daily (diel) and seasonal environmental changes, reflecting shifts in metabolic processes. copernicus.org

Diel Variations: Significant oscillations in the δ13C of sucrose and respired CO2 occur over a 24-hour period. copernicus.org During the day, photosynthesis produces 13C-depleted triose phosphates that are used for sucrose synthesis. copernicus.org At night, the breakdown of 13C-enriched transitory starch for sucrose production leads to a different isotopic signature. copernicus.org This can result in day-night δ13C differences in phloem-exported sucrose of up to 1.7‰ in some tree species. researchgate.net Studies have observed slight diurnal decreases in the δ13C of sucrose in species like Quercus petraea. researchgate.net However, the relationship is complex, and sometimes opposing trends are seen between the δ13C of respired CO2 and that of leaf sugars, indicating that multiple factors and metabolic pathways are at play. copernicus.org

Table 1: Diel and Seasonal Changes in Plant Carbon Isotope Signatures (δ¹³C)

Species/SystemTemporal ScaleObserved Change in δ¹³CAssociated FindingReference
Quercus petraeaDielSlight decrease in sucrose δ¹³C during the dayReflects changes in the carbon source for sucrose synthesis between light and dark periods. researchgate.net
Various Tree SpeciesDielDay-night difference in phloem sucrose δ¹³C up to 1.7‰Caused by fractionation during starch metabolism and export from leaves. researchgate.net
Deciduous Oak ForestSeasonalLower δ¹³C of respired CO₂ in May/June vs. April/NovemberIndicates shifts in respiratory substrates between growth and dormant seasons. researchgate.net
Tropical ForestSeasonalGreater net CO₂ uptake in the dry seasonDriven by reduced ecosystem respiration, not increased photosynthesis. escholarship.org

Contributions to Ecological and Paleo-Ecological Research

The stability of the 13C isotope allows its signature, imprinted on organic matter like sucrose and its derivatives, to be preserved over geological timescales. This has made it an invaluable tool for looking into Earth's past and understanding large-scale ecological processes.

Inferring Past Environmental Conditions and Plant Physiological Responses through Carbon Isotope Signatures

The ratio of 13C to 12C in plant tissues, expressed as the δ13C value, is a powerful proxy for reconstructing past environments and understanding how ancient plants functioned. digitalatlasofancientlife.org During photosynthesis, enzymes discriminate against the heavier 13C isotope. nih.gov The degree of this discrimination is influenced by environmental factors, primarily water availability, which affects the opening and closing of stomata.

By analyzing the δ13C of fossilized plant material, scientists can infer the water-use efficiency of ancient flora and the atmospheric conditions they grew in. digitalatlasofancientlife.org For example, research using carbon isotope signatures from Ordovician-Silurian fossils (450–420 million years old) provided crucial evidence supporting a terrestrial origin for these organisms, demonstrating that extensive land floras existed at least 25 million years before the advent of vascular plants. mihaibotany.online This method helps distinguish between marine and terrestrial organic matter in the fossil record, refining our understanding of when and how life colonized land. mihaibotany.online

Understanding Carbon Cycling within the Plant-Soil-Atmosphere Continuum

Sucrose-[U-13C12] and related 13C labeling techniques are critical for tracing the flow of carbon through entire ecosystems, from its uptake from the atmosphere by plants to its transfer into the soil and its eventual release back into the atmosphere. neonscience.orgresearchgate.net This integrated view is essential for building accurate climate change models. neonscience.org

Long-term steady-state 13CO2 labeling facilities allow researchers to track the fate of photosynthetic carbon in plant-soil systems over multiple years. researchgate.net Such experiments have been used to calculate the turnover time of soil organic matter, showing, for instance, that different land management practices (like grazing intensity) can alter the mean residence time of carbon in the soil. researchgate.net

Furthermore, stable isotope metabolomics can trace 13C from various labeled sources, including sugars like glucose (a component of sucrose), into the complex web of metabolites within the soil microbial community. nih.gov These studies reveal how different carbon sources are metabolized and demonstrate that the fate of carbon in soil does not necessarily converge over time, highlighting the lasting legacy of the original carbon source. nih.gov This detailed tracking of carbon flow helps to unravel the complex interactions between plants, soil microbes, and the atmosphere, which collectively govern the terrestrial carbon sink. laurameredith.com

Table 2: Research Applications of ¹³C Tracing in Ecological Studies

Research Area¹³C Tracing MethodKey FindingReference
Paleoecologyδ¹³C analysis of ancient fossilsProvided evidence for extensive land floras pre-dating vascular plants by 25 million years. mihaibotany.online
Soil Carbon TurnoverLong-term steady-state ¹³CO₂ labelingCalculated mean residence time of soil organic matter, showing it increased from 22 to 31 months under low-disturbance grassland management. researchgate.net
Soil MetabolismStable isotope metabolomics with labeled carbon sourcesThe chemical form of the carbon source supplied to soil microbes is the primary driver of the resulting metabolite composition over time. nih.gov
Ecosystem Carbon CycleUse of tracer moleculesEssential for separating photosynthetic uptake of carbon from respiratory release, which is critical for refining climate models. neonscience.org

Applications of Sucrose U 13c12 in Microbial Metabolism and Biotechnology

¹³C-Metabolic Flux Analysis (¹³C-MFA) for Pathway Elucidation

¹³C-MFA is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic reactions. researchgate.net By providing Sucrose-[U-13C12] as the sole carbon source, researchers can track the journey of the ¹³C atoms as they are incorporated into various metabolic intermediates and, ultimately, into biomass and secreted products. The specific distribution of these labeled atoms in proteinogenic amino acids and other metabolites, as measured by techniques like Gas Chromatography-Mass Spectrometry (GC-MS), allows for the precise calculation of metabolic fluxes throughout the central carbon metabolism. nih.govnih.gov

Quantitative Determination of Intracellular Carbon Flux Distributions

The use of specifically labeled sucrose (B13894), such as [1-¹³C-Fru]sucrose, [1-¹³C-Glc]sucrose, and uniformly labeled [¹³C₆-Fru]sucrose, has been instrumental in dissecting the metabolic fate of the glucose and fructose (B13574) moieties of sucrose in industrial microorganisms. nih.govresearchgate.net

A key study on the lysine-producing bacterium Corynebacterium glutamicum utilized this approach to map its central carbon metabolism when grown on sucrose. nih.gov The analysis revealed a significant portion of the carbon flux, 27.4%, was directed towards the production of lysine (B10760008). The study also quantified the split between the two major pathways of glucose metabolism, showing a high flux of 55.7% through the Pentose (B10789219) Phosphate (B84403) Pathway (PPP), which is crucial for generating the reducing power (NADPH) required for lysine synthesis. nih.gov The tricarboxylic acid (TCA) cycle was also highly active, with a flux of 78.2%. nih.gov

Table 1: Intracellular Carbon Flux Distribution in Lysine-Producing Corynebacterium glutamicum on Sucrose Fluxes are normalized to the sucrose uptake rate. Data sourced from Wittmann et al., 2004. nih.govresearchgate.net

Metabolic Pathway/ReactionRelative Flux (%)Role in Metabolism
Sucrose Uptake 100Initial carbon source entry
Lysine Synthesis 27.4Target biochemical production
Pentose Phosphate Pathway (PPP) 55.7NADPH and precursor biosynthesis
Tricarboxylic Acid (TCA) Cycle 78.2Energy generation and precursor biosynthesis
Anaplerosis (Pyruvate to OAA) 55.8Replenishment of TCA cycle intermediates
Glucose-6-Phosphate Isomerase 7.2 (Gluconeogenic)Interconversion of glucose-6-P and fructose-6-P

Similarly, high-resolution ¹³C-MFA was applied to the rumen bacterium Basfia succiniciproducens, a natural producer of succinate (B1194679), to understand its sucrose metabolism. nih.govresearchgate.net This analysis provided quantitative data on how carbon from sucrose is channeled into the central metabolism to generate succinate and other by-products. The study revealed that on sucrose, the bacterium had a high succinate yield, and the flux analysis helped to identify bottlenecks and competing pathways. nih.gov

Table 2: Key Metabolic Fluxes in Basfia succiniciproducens DD1 on Sucrose Flux values are presented as a molar percentage relative to the sucrose uptake rate. Data sourced from Lange et al., 2017. nih.govresearchgate.net

Reaction/PathwayRelative Molar Flux (%)Significance for Succinate Production
Sucrose Uptake 100Carbon source input
Succinate Production (Reductive TCA) HighPrimary pathway for target chemical synthesis
Fructokinase (FK) SignificantAlternative fructose phosphorylation, PEP-conserving
Fructose PTS (fruA) CompetingPEP-dependent fructose phosphorylation
Pyruvate (B1213749) to Pyruvate-formate lyase UndesiredBy-product formation, carbon loss
Pyruvate to Lactate dehydrogenase UndesiredBy-product formation, carbon loss

Identification of Novel or Alternative Metabolic Pathways for Sucrose Catabolism

A significant advantage of ¹³C-MFA with labeled sucrose is its ability to uncover previously unknown metabolic activities. In Basfia succiniciproducens, the initial analysis of by-product formation during growth on sucrose did not align with the expected metabolic pathway mediated solely by a phosphotransferase system (PTS). researchgate.netnih.gov This discrepancy prompted a more detailed investigation using ¹³C-MFA. The flux analysis revealed the in vivo activity of a fructokinase (FK), an enzyme that phosphorylates the fructose moiety of sucrose without consuming the high-energy molecule phosphoenolpyruvate (B93156) (PEP). nih.govfrontiersin.org This was a critical discovery, as the conventional fructose PTS competes for PEP, a direct precursor for the succinate pathway. The fructokinase pathway, therefore, represents a more efficient route for sucrose utilization for succinate production. nih.gov

In Corynebacterium glutamicum, ¹³C-MFA demonstrated that the glucose and fructose parts of sucrose are not metabolized uniformly. The entire glucose monomer was channeled into the Pentose Phosphate Pathway, while the fructose moiety, after being taken up primarily by the fructose-specific PTS, entered glycolysis. nih.gov This detailed understanding of the differential channeling of sucrose's constituent monosaccharides is crucial for targeted metabolic engineering.

Investigation of Substrate Co-Utilization and Preferential Assimilation in Microbial Cultures

The study of how microbes utilize sucrose in the presence of other carbon sources is vital for optimizing industrial fermentations, which often use complex, mixed-substrate feedstocks like molasses. While ¹³C-MFA has been extensively used to study the metabolism of single substrates like glucose or sucrose, nih.govnih.gov detailed research specifically employing Sucrose-[U-¹³C12] to quantify flux distributions during the co-utilization of sucrose with other distinct carbon sources (e.g., xylose, glycerol) in bacteria is limited in the available literature. Such studies would be invaluable for understanding substrate preference and metabolic interactions. The existing research has primarily focused on the differential assimilation of the glucose and fructose components of the sucrose molecule itself. nih.govnih.gov

Metabolic Engineering and Optimization for Bio-Production from Sucrose

The quantitative insights gained from ¹³C-MFA serve as a blueprint for the rational engineering of microbial strains. By identifying flux-limiting steps, competing pathways that divert carbon away from the desired product, and cofactor imbalances, scientists can devise targeted genetic modifications to optimize production. researchgate.netnih.gov

Rational Design of Microbial Strains for Enhanced Biochemical Synthesis

The discovery of the dual pathways for fructose phosphorylation (Fructokinase and fructose PTS) in Basfia succiniciproducens is a prime example of how ¹³C-MFA with labeled sucrose directly guides metabolic engineering. nih.govfrontiersin.org The flux data indicated that the fructose PTS was a competing pathway that consumed PEP, thereby reducing the potential yield of succinate. Based on this finding, a superior producer was rationally designed. nih.gov

The following engineering strategies were implemented:

Overexpression of the beneficial fructokinase: To enhance the flux through the PEP-conserving pathway.

Deletion of the competing fructose PTS (ΔfruA): To eliminate the PEP-consuming pathway and redirect carbon from fructose towards the central metabolic pathways that lead to succinate.

Combination of both modifications: To maximize the desired metabolic phenotype.

These engineered strains showed significantly improved succinate production from sucrose. Notably, the mutant lacking the competing fructose PTS (B. succiniciproducens ΔfruA) achieved a succinate titer of 71 g/L and a yield of 2.5 mol per mol of sucrose in a fed-batch process, a substantial improvement guided by the initial flux analysis. nih.gov

Similarly, the detailed flux map of C. glutamicum on sucrose, which highlighted a high TCA cycle flux and the secretion of by-products like dihydroxyacetone and glycerol, identified these areas as clear targets for genetic engineering to further optimize lysine production. nih.gov

Characterization of Metabolic Rewiring for Improved Yields

Metabolic engineering aims to optimize microbial strains for the overproduction of desired chemicals, biofuels, or pharmaceuticals. nih.govresearchgate.net A key challenge is to redirect the flow of carbon from the organism's natural metabolic activities towards the synthesis of the target product. nih.gov This process, known as metabolic rewiring, requires a precise understanding of intracellular metabolic fluxes—the rates of all reactions within the cell's metabolic network. nih.govyoutube.com

Sucrose-[U-13C12] is an invaluable tool for ¹³C Metabolic Flux Analysis (¹³C-MFA), a technique used to quantify these intracellular fluxes. nih.govresearchgate.net When microbes are cultured on a medium containing Sucrose-[U-13C12] as the sole carbon source, the sucrose is broken down into its constituent monosaccharides, glucose and fructose, which then enter central carbon metabolism. The ¹³C atoms from the sucrose are incorporated into various downstream metabolites, including proteinogenic amino acids. nih.gov

By measuring the specific patterns of ¹³C incorporation (isotopomer distribution) in these amino acids using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), researchers can deduce the relative activities of different metabolic pathways. nih.govnih.gov This information reveals the native flux distribution in a wild-type organism and highlights metabolic bottlenecks where carbon flow is diverted away from the desired product pathway. nih.gov

For instance, a study on the rumen bacterium Basfia succiniciproducens used ¹³C-labeled substrates to analyze its sucrose metabolism for the production of succinate. researchgate.net The analysis revealed that a fructokinase and the fructose phosphotransferase system (PTS) were both active in phosphorylating the fructose moiety of sucrose, a finding critical for understanding how to maximize the yield of the succinate precursor, phosphoenolpyruvate (PEP). researchgate.net

Armed with this quantitative flux data, metabolic engineers can identify specific gene targets for knockout or overexpression to rewire the cell's metabolism. After genetic modification, the ¹³C-MFA experiment can be repeated to confirm that the metabolic fluxes have been successfully redirected, leading to an improved yield of the target compound. The change in labeling patterns before and after genetic intervention provides direct evidence of the metabolic rewiring.

Table 1: Illustrative Example of ¹³C Labeling in Alanine (B10760859) Before and After Metabolic Rewiring for Enhanced Product Synthesis

This table demonstrates how the mass isotopomer distribution of the amino acid Alanine, derived from pyruvate, can shift after metabolic engineering. An increased fraction of fully labeled (M+3) alanine can indicate a more direct and efficient flux from the initial [U-¹³C] labeled carbon source towards the pyruvate node, a common goal in metabolic engineering to improve the yield of pyruvate-derived products.

Mass IsotopomerWild-Type Strain (% Abundance)Engineered Strain (% Abundance)Interpretation
M+0 (Unlabeled)52Reduced dilution from unlabeled carbon sources (e.g., CO₂ fixation).
M+1105Change in pathway usage (e.g., reduced pentose phosphate pathway activity).
M+22518Shift in TCA cycle or other intersecting pathway fluxes.
M+3 (Fully Labeled)6075Increased carbon flux from the labeled sucrose through glycolysis to pyruvate.

Deciphering Metabolic Interactions within Microbial Communities

Microbes rarely exist in isolation; instead, they form complex communities where different species engage in intricate metabolic interactions. nih.govnih.gov These interactions, which include competition for resources and cross-feeding of metabolites, govern the structure and function of the community. nih.govudel.edu Sucrose-[U-13C12] provides a means to untangle these complex metabolic webs. nih.govnih.gov

By introducing Sucrose-[U-13C12] into a co-culture or a more complex microbial consortium, researchers can trace the flow of carbon not just within a single organism, but between different species. udel.edunih.gov This approach is a cornerstone of stable isotope probing (SIP), which links metabolic function to specific populations within a community. osti.gov

For example, in a synthetic co-culture, one species might ferment the labeled sucrose into byproducts like ethanol (B145695) or organic acids. These secreted metabolites will carry the ¹³C label. By analyzing the intracellular metabolites and biomass of the second species, researchers can determine if it consumes these labeled byproducts. nih.gov If the second species incorporates the ¹³C label, it provides definitive evidence of metabolic cross-feeding. nih.gov

A study investigating a yeast co-culture of Saccharomyces cerevisiae and Pichia stipitis used uniformly labeled ¹³C-glucose to confirm that P. stipitis consumes the ethanol produced by S. cerevisiae. nih.gov This type of analysis is directly extendable to Sucrose-[U-13C12], which is a common substrate in many biotechnological fermentations. Similarly, other studies have used ¹³C-labeled substrates to uncover the exchange of amino acids and other metabolites in yeast-bacteria communities. nih.gov

This technique allows for the precise identification of exchanged metabolites and quantifies the extent of metabolic dependency between organisms. nih.govnih.gov Understanding these interactions is crucial for designing stable and efficient microbial consortia for applications ranging from consolidated bioprocessing of lignocellulose to waste valorization and human health. nih.gov

Table 2: Example of Tracing Carbon Exchange in a Two-Species Microbial Consortium Using Sucrose-[U-13C12]

This table illustrates how ¹³C labeling can reveal metabolic cross-feeding. Species A ferments the fully labeled sucrose, producing labeled ethanol. The presence of labeled carbon in Species B's biomass, which cannot directly metabolize sucrose, confirms its consumption of the ethanol produced by Species A.

AnalyteSample Source¹³C Enrichment (Atom % ¹³C)Inference
SucroseCulture Medium (Start)99%The primary carbon source is fully labeled.
EthanolCulture Medium (End)98%Species A ferments sucrose to ethanol.
Biomass (Amino Acids)Species A (Cannot use ethanol)95%Species A grows on the supplied sucrose.
Biomass (Amino Acids)Species B (Cannot use sucrose)85%Species B grows by consuming the labeled ethanol produced by Species A.

Applications of Sucrose U 13c12 in Non Human Animal Physiological Research

Assessment of Gastrointestinal Function and Carbohydrate Digestion in Animal Models

Sucrose-[U-13C12] is a key tool in the non-invasive assessment of gastrointestinal health and function in animal models. The principle lies in the oral administration of the labeled sucrose (B13894), which is then metabolized by the intestinal enzyme sucrase. The resulting ¹³CO₂ is exhaled in the breath and can be measured over time, providing a direct indication of enzyme activity and gut integrity.

Evaluation of Intestinal Sucrase Activity and Mucosal Integrity

The ¹³C-Sucrose Breath Test (SBT) is a well-established method for evaluating intestinal sucrase activity, a key indicator of the functional integrity of the small intestine's mucosal lining. nih.govnih.gov Research in swine models, which are physiologically similar to humans, has demonstrated the utility of the SBT in monitoring digestive function. For instance, in weaned piglets, a period associated with a temporary decline in intestinal sucrase activity, the SBT has been used to track these temporal changes. nih.govphysiology.org

A study involving weaned piglets showed a significant decrease in the cumulative ¹³CO₂ excretion at 90 minutes post-gavage on day 5 after weaning, compared to baseline levels, which correlated with the expected transient reduction in sucrase activity. nih.gov This non-invasive technique provides an integrated measure of the total sucrase activity along the small intestine. nih.gov

Research Findings on Intestinal Sucrase Activity using ¹³C-Sucrose Breath Test in Animal Models
Animal ModelKey FindingReference
Swine (Piglets)The ¹³C-SBT effectively monitored the temporal decline in intestinal sucrase activity during the post-weaning period. A 46% decrease in the cumulative ¹³CO₂ dose was observed 5 days after weaning. nih.govphysiology.org
RatsThe SBT has been used to accurately determine total intestinal sucrase activity and to assess the impact of various nutraceutical agents on small intestinal absorption. nih.gov

Detection and Characterization of Intestinal Injury in Preclinical Studies

Beyond assessing normal physiological changes, the ¹³C-SBT serves as a sensitive tool for detecting and characterizing intestinal injury in preclinical studies. Damage to the intestinal mucosa, often a side effect of therapies like chemotherapy, can lead to a reduction in sucrase activity. The SBT can quantify this damage non-invasively. For example, research in rat models has shown that chemotherapy-induced intestinal mucositis can be monitored through the SBT. nih.gov

Furthermore, studies have explored the use of sucrose as a permeability probe for gastroduodenal damage. In animal models, damage induced by agents like ethanol (B145695) or NSAIDs resulted in increased sucrose permeability, which could be detected. nsf.gov While not exclusively using the labeled form, this principle underpins the utility of sucrose-based tests in identifying upper gastrointestinal tract injury. nsf.gov

Tracing Whole-Body Carbon Substrate Metabolism and Nutrient Partitioning

The uniform labeling of all 12 carbon atoms in Sucrose-[U-13C12] allows researchers to trace the fate of ingested sucrose-derived carbon throughout the body. This provides valuable insights into whole-body substrate metabolism and how nutrients are partitioned between different tissues and metabolic pathways.

Investigation of Carbon Turnover and Fate in Various Tissues and Organs

While direct studies tracing the whole-body metabolism of Sucrose-[U-13C12] are not abundant, the principles of stable isotope tracer studies provide a clear framework for its potential applications. When an animal consumes Sucrose-[U-13C12], the labeled carbon atoms are incorporated into various metabolic pools. By analyzing the ¹³C enrichment in different tissues and expired CO₂, researchers can determine the rate of carbon turnover and the pathways of nutrient utilization.

Studies using other ¹³C-labeled substrates have established methodologies for tracking carbon fate. For instance, research in gerbils fed diets with distinct ¹³C signatures demonstrated that different tissues have varying carbon turnover rates, with metabolically active tissues like the liver and fat exhibiting faster turnover than tissues like hair. researchgate.net These studies provide a template for how Sucrose-[U-13C12] could be used to specifically investigate the metabolic fate of dietary sucrose in various organs.

Illustrative Carbon Turnover Rates in Various Tissues from Animal Models (Based on General ¹³C Studies)
Animal ModelTissueCarbon Half-life (days)Reference
GerbilLiver6.4 researchgate.net
Hair47.5
Deer MiceLiver2.8 wisc.edu
Blood22.4

Development of Animal Models for Dietary Intake Assessment using ¹³C-Sucrose

The natural abundance of ¹³C in common dietary sources of sugar, like high-fructose corn syrup derived from C4 plants, is higher than in sugars from C3 plants. This difference forms the basis for using ¹³C analysis as a biomarker for added sugar consumption. Retrospective analyses of preclinical studies in rats and mice have shown that breath ¹³CO₂ levels are significantly elevated in animals consuming diets with at least 15% sucrose. This suggests that baseline breath ¹³CO₂ could serve as a non-invasive biomarker for monitoring added sugar intake.

By administering a known amount of Sucrose-[U-13C12] and measuring its recovery in breath, it is possible to develop and validate models for assessing dietary sucrose intake. While much of the current research focuses on the physiological effects of high-sucrose diets in animal models, the use of labeled sucrose offers a more precise method for quantifying intake and adherence to specific dietary protocols in research settings. nih.govresearchwithnj.com

Mechanistic Modeling of Isotopic Tracer Dynamics in Animal Systems

The data obtained from ¹³C-Sucrose Breath Tests can be further enhanced through the application of mechanistic models. These models aim to describe the dynamics of the tracer's movement and metabolism within the animal's physiological system, providing a more detailed interpretation of the breath curve data. nih.gov

A mechanistic model can help to distinguish between different processes that contribute to the final ¹³CO₂ signal, such as the rate of sucrose hydrolysis, the transport and metabolism of the resulting glucose and fructose (B13574), and the fraction of the tracer that is ultimately exhaled. By applying such models to data from animal studies, researchers can gain a more nuanced understanding of gut function and dysfunction. For example, a model-based approach has been proposed to improve the diagnosis of disorders characterized by a loss of sucrase-isomaltase activity. nih.gov This approach has been shown to perform as well as conventional statistical methods in distinguishing between different levels of enzyme inhibition. The development and application of these models in animal systems are crucial for refining the interpretation of ¹³C-SBT data and enhancing its diagnostic and research utility.

Advanced Topics and Future Directions in Sucrose U 13c12 Isotopic Research

Development of Next-Generation Isotopic Labeling Strategies and Precursors

The precision of ¹³C metabolic flux analysis (¹³C-MFA) is critically dependent on the design of the isotopic labeling experiment, particularly the choice of tracer. researchgate.net While uniformly labeled glucose has been a common tracer, the field is moving towards more sophisticated strategies to enhance the resolution of metabolic flux maps. nih.govfrontiersin.org

Next-generation strategies focus on rational tracer selection and the use of parallel labeling experiments. researchgate.net Instead of relying on a single tracer, researchers now often use multiple, specifically labeled precursors in parallel cultures. sci-hub.se For instance, combining data from experiments with [1,2-¹³C]glucose and [U-¹³C]glutamine can provide a more comprehensive view of central carbon metabolism, as different tracers offer better resolution for different parts of the metabolic network. nih.govresearchgate.net Computational tools are increasingly used in silico to predict the optimal tracer or combination of tracers to resolve specific fluxes of interest before any wet-lab experiments are conducted. researchgate.net

Furthermore, the development of novel labeled precursors beyond glucose and glutamine is an active area of research. For example, labeled fatty acids or other nutrients can provide more direct insights into specific metabolic pathways. Dynamic labeling, which tracks the incorporation of the label over time, is another advanced strategy that allows for the analysis of metabolic systems that are not in a steady state. These methods are particularly valuable for studying dynamic cellular responses to environmental or genetic perturbations.

Table 1: Comparison of Isotopic Labeling Strategies

Strategy Description Key Advantage Typical Application
Single Uniform Tracer Using one uniformly labeled substrate, such as [U-¹³C]glucose. Simplicity and broad initial labeling of central carbon metabolism. General overview of metabolic activity.
Parallel Labeling Conducting multiple experiments with different specifically labeled tracers (e.g., [1,2-¹³C]glucose, [¹³C]glutamine). Increased precision and resolution of specific fluxes by combining datasets. nih.govsci-hub.se Detailed flux analysis in complex networks like cancer metabolism. nih.gov
Dynamic Labeling Measuring the time-course of isotope incorporation into metabolites. Enables flux analysis in non-steady-state systems. vanderbilt.edu Studying rapid metabolic shifts or cellular responses over time. vanderbilt.edu

| Deep Labeling | Using a medium where all basic carbon precursors are ¹³C-labeled. nih.gov | Allows for the discovery of endogenously synthesized metabolites and pathway activities without prior hypotheses. nih.gov | Hypothesis-free discovery of metabolic pathways. nih.gov |

Integration of ¹³C-Tracing Data with Multi-Omics Approaches for Systems Biology

To achieve a holistic understanding of cellular function, data from ¹³C-MFA must be integrated with other "omics" technologies. 13cflux.net While ¹³C-MFA provides a direct measure of metabolic pathway activity (the "fluxome"), it does not reveal the underlying regulatory mechanisms. nih.gov Integrating flux data with genomics, transcriptomics, proteomics, and metabolomics provides a more complete picture of how cellular metabolism is controlled and how it responds to changes. nih.govresearchgate.net

For example, combining fluxomic data with proteomic data can help elucidate how changes in enzyme expression levels correlate with metabolic flux. embopress.org Algorithms like flux potential analysis (FPA) have been developed to predict flux changes by integrating relative enzyme levels, considering not just the specific enzyme for a reaction but also the levels of enzymes in the surrounding metabolic neighborhood. embopress.org Similarly, integrating transcriptomic data can reveal transcriptional regulatory networks that control metabolic shifts.

This multi-omics approach is a cornerstone of systems biology, moving beyond the study of individual components to understanding the interactions that govern the behavior of the entire system. 13cflux.net The challenge lies in developing computational frameworks that can effectively integrate these large and diverse datasets to generate predictive models of cellular behavior.

Advancements in High-Resolution and Spatiotemporally Resolved Isotopic Analytical Techniques

The ability to precisely measure the distribution of ¹³C isotopes in metabolites is fundamental to MFA. nih.gov Recent advancements in analytical instrumentation, particularly in high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, have significantly enhanced the accuracy and scope of isotopic analysis. nih.govnih.gov HRMS instruments, such as Orbitrap-based mass spectrometers, can resolve isotopologues with high mass accuracy, allowing for more reliable determination of labeling patterns in a wide range of metabolites. nih.gov

A significant frontier is the development of techniques that provide spatial and temporal resolution of metabolism. Methods like matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry can now be combined with isotope tracing to visualize the distribution of labeled metabolites within tissues and even single cells. nih.gov This allows researchers to study metabolic heterogeneity in complex biological samples, such as tumors, where different cell populations may exhibit distinct metabolic phenotypes. nih.gov For instance, the ¹³C-SpaceM method combines imaging mass spectrometry with microscopy to achieve spatial single-cell isotope tracing. nih.gov

Hyperpolarized ¹³C MRI is another cutting-edge technique that enables non-invasive, real-time imaging of metabolic fluxes in vivo. cam.ac.ukcam.ac.uk By dramatically increasing the signal of ¹³C-labeled substrates like pyruvate (B1213749), this method can track their conversion into downstream metabolites in living organisms, offering unprecedented insights into dynamic metabolic processes in health and disease. cam.ac.uknih.gov Spatiotemporal encoding (SPEN) techniques further enhance this by allowing for single-shot, multi-slice chemical shift imaging with the high temporal resolution needed for hyperpolarized studies. cam.ac.uk

Refinement of Computational Models and Algorithms for Metabolic Flux Analysis

Metabolic flux analysis is inherently a model-based technique. nih.gov The accuracy of the estimated fluxes depends heavily on the quality of the underlying metabolic network model and the computational algorithms used for data fitting and analysis. nih.govfrontiersin.org Consequently, the refinement of these computational tools is a critical area of ongoing research.

Early ¹³C-MFA software often required users to write their own code, but today several user-friendly and powerful software packages like OpenFLUX and 13CFLUX2 are available. nih.govnih.gov These tools facilitate the complex calculations required for flux estimation, including solving non-linear equations and performing statistical analyses to determine the confidence intervals of the estimated fluxes. nih.gov

Current research focuses on developing algorithms that can handle more complex biological scenarios, such as:

Non-stationary MFA (INST-MFA): For analyzing systems where metabolic fluxes and isotopic labeling are changing over time. frontiersin.orgnih.gov

Genome-scale models: Integrating ¹³C-labeling data with large, genome-scale metabolic reconstructions to provide a more comprehensive flux map.

Machine Learning: Employing machine learning algorithms to improve the speed and accuracy of flux estimation from complex labeling data, potentially overcoming the computational bottlenecks of traditional optimization approaches. nih.gov A machine-learning framework can use simulated labeling patterns as training features to predict flux ratios, which can then be used to determine global flux distributions. nih.gov

The development of standardized modeling languages, such as FluxML, is also crucial for improving the reproducibility and exchange of ¹³C-MFA models between different research groups. frontiersin.org

Exploration of Novel Biological Systems and Unanswered Physiological Questions

With advanced techniques in hand, researchers are now applying Sucrose-[U-¹³C12] and other tracers to explore previously intractable biological questions and novel systems. For example, stable isotope tracing is being used to unravel the complex metabolic interactions within microbial communities (the microbiome), between pathogens and their hosts, and in specialized cell types within complex organisms. f1000research.com

One area of significant interest is the application of ¹³C-MFA to understand disease states. In cancer research, it has been instrumental in elucidating the metabolic reprogramming that allows tumor cells to proliferate and survive in challenging microenvironments. nih.gov Similarly, in neurobiology, isotope tracing is helping to map the unique metabolic pathways of different neural cell types and understand how they are altered in neurodegenerative diseases. frontiersin.org

The ¹³C-sucrose breath test represents a non-invasive application used to assess the integrity and function of the small intestine by measuring the activity of the enterocyte enzyme sucrase. nih.gov This has proven valuable in studying conditions like environmental enteropathy. nih.gov These applications highlight the versatility of ¹³C tracers in addressing fundamental physiological questions across a wide spectrum of biological research.

Harmonization of Research Protocols and Best Practices in Stable Isotope Research

As the field of ¹³C-MFA grows, ensuring the reproducibility and comparability of results across different laboratories has become a major priority. nih.gov There is a pressing need for the harmonization of research protocols and the establishment of best practices for conducting and reporting stable isotope tracing studies. nih.govgoldschmidt.info

Key areas for standardization include:

Experimental Design: Providing clear descriptions of cell culture conditions, tracer selection, and sampling time points. nih.gov

Analytical Measurements: Standardizing methods for sample preparation, mass spectrometry analysis, and data correction for natural isotope abundance. nih.govuliege.be

Computational Modeling: Reporting the metabolic network model, the software used, and the statistical methods for flux estimation and confidence interval calculation in a transparent manner. nih.govfrontiersin.org

Data Reporting: Establishing minimum data standards for publishing ¹³C-MFA studies to ensure that other researchers can independently verify the results. nih.gov

Initiatives are underway to develop guidelines and standardized protocols to address these issues. uliege.beresearchgate.net For example, checklists have been proposed to ensure that all critical information is included in publications. nih.gov Such harmonization efforts are essential for building a robust and reliable body of knowledge based on stable isotope research and for facilitating meaningful comparisons and meta-analyses of data from different studies. goldschmidt.infousgs.gov

Q & A

Basic: What are the key considerations when designing experiments with Sucrose13c12 as a metabolic tracer?

Methodological Answer:

  • Objective Alignment : Define clear research goals (e.g., tracking sucrose metabolism in plant systems) and align them with isotopic tracing principles. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate feasibility .
  • Controls and Replication : Include unlabeled sucrose controls to distinguish background noise and ensure biological/technical replicates to account for variability .
  • Analytical Compatibility : Pre-validate detection methods (e.g., LC-MS/MS) to confirm sensitivity for 13C enrichment quantification .
  • Literature Integration : Conduct systematic reviews to identify gaps (e.g., sucrose transport mechanisms in Arabidopsis) using databases like PubMed and Google Scholar .

Basic: Which analytical techniques are most effective for quantifying this compound in biological samples?

Methodological Answer:

  • Mass Spectrometry (MS) : Use LC-MS/MS with multiple reaction monitoring (MRM) for high specificity in detecting 13C isotopologues. Calibrate with internal standards (e.g., 13C-glucose) to minimize matrix effects .
  • Nuclear Magnetic Resonance (NMR) : Apply 13C-NMR for structural elucidation in non-destructive samples, though sensitivity may require higher enrichment levels .
  • Data Validation : Cross-validate results with orthogonal methods (e.g., enzymatic assays) to confirm isotopic incorporation rates .

Advanced: How can researchers address contradictory data in isotopic enrichment studies using this compound?

Methodological Answer:

  • Source Identification : Check for technical artifacts (e.g., contamination in LC-MS columns) or biological variability (e.g., diurnal metabolic fluctuations) .
  • Statistical Reconciliation : Apply mixed-effects models to account for nested variables (e.g., tissue-specific metabolism) and use Bayesian frameworks to quantify uncertainty .
  • Methodological Transparency : Document all protocols in detail (e.g., extraction solvents, ionization settings) to enable replication and isolate confounding factors .

Advanced: What strategies optimize the detection sensitivity of this compound in complex matrices?

Methodological Answer:

  • Sample Preparation : Use solid-phase extraction (SPE) to remove interfering compounds (e.g., lipids in plant tissues) and concentrate sucrose .
  • Instrument Optimization : Tune MS parameters (e.g., collision energy) to enhance 13C-specific fragment ions. Employ high-resolution MS (HRMS) for complex samples .
  • Enrichment Amplification : Combine pulse-chase labeling with kinetic modeling to amplify low-abundance isotopomers .

Basic: How should literature reviews be structured to support hypotheses involving this compound?

Methodological Answer:

  • Systematic Searches : Use keywords like "13C-sucrose metabolism" and "isotopic flux analysis" in PubMed and ERIC, filtering for peer-reviewed studies post-2015 .
  • Critical Appraisal : Apply PICO (Population, Intervention, Comparison, Outcome) to assess study relevance (e.g., comparing sucrose uptake in C3 vs. C4 plants) .
  • Gap Analysis : Tabulate unresolved questions (e.g., compartment-specific sucrose degradation pathways) to justify novel hypotheses .

Advanced: What statistical approaches validate the reproducibility of Sucrose13c13 tracer studies?

Methodological Answer:

  • Power Analysis : Pre-calculate sample sizes using pilot data to ensure statistical power (>80%) for detecting enrichment differences .
  • Multivariate Analysis : Apply PCA (Principal Component Analysis) to identify latent variables (e.g., growth conditions) affecting isotopic distribution .
  • Reproducibility Metrics : Report intraclass correlation coefficients (ICC) for technical replicates and use permutation tests to confirm result stability .

Basic: What are common pitfalls in experimental protocols using isotopically labeled compounds like this compound?

Methodological Answer:

  • Contamination Risks : Avoid cross-contamination by dedicating labware (e.g., pipettes) to labeled vs. unlabeled samples .
  • Label Dilution : Account for natural 13C abundance (1.1%) in controls and use isotopic correction models (e.g., IsoCor) .
  • Ethical Documentation : Adhere to institutional guidelines for isotopic waste disposal and radiation safety (if combined with radiolabels) .

Advanced: How to integrate this compound tracing data with metabolomic or fluxomic datasets?

Methodological Answer:

  • Data Normalization : Use batch correction tools (e.g., ComBat) to align isotopic data with untargeted metabolomics .
  • Pathway Mapping : Import 13C enrichment ratios into flux balance analysis (FBA) software (e.g., COBRA Toolbox) to model sucrose utilization pathways .
  • Multi-Omics Correlation : Apply Spearman’s rank correlation to link isotopic flux rates with transcriptomic clusters (e.g., sucrose synthase expression) .

Basic: How to establish appropriate controls for this compound experiments?

Methodological Answer:

  • Negative Controls : Use unlabeled sucrose under identical conditions to baseline natural 13C abundance .
  • Process Controls : Include extraction blanks (no tissue) and solvent-only runs to detect instrumental carryover .
  • Biological Controls : Compare wild-type vs. mutant organisms (e.g., sucrose transporter knockouts) to validate tracer specificity .

Advanced: What methodologies assess the compartmentalization of this compound in plant vs. animal systems?

Methodological Answer:

  • Subcellular Fractionation : Isolate organelles (e.g., vacuoles, cytosol) via density-gradient centrifugation prior to MS analysis .
  • Compartment-Specific Probes : Use fluorescent nanosensors (e.g., FRET-based) to track sucrose localization in real time .
  • Comparative Modeling : Develop kinetic models parameterized with plant/animal data to predict species-specific transport mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.